Fmoc-O-methyl-D-Ser

描述

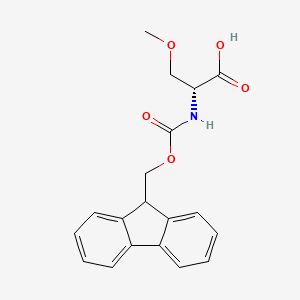

Fmoc-O-methyl-D-Ser: is a derivative of the amino acid serine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is particularly advantageous as it can be removed using a base, typically piperidine, without affecting other protecting groups that may be present.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-methyl-D-Ser typically involves the protection of the amino group of D-serine with the Fmoc group, followed by methylation of the hydroxyl group. The Fmoc group can be introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The hydroxyl group is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, particularly when activated by methylation.

Coupling Reactions: Fmoc-O-methyl-D-Ser can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.

Methylation: Methyl iodide and potassium carbonate in an aprotic solvent like acetone.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used for peptide coupling.

Major Products:

Deprotection: Free amino group of D-serine.

Methylation: Methylated hydroxyl group.

Coupling: Peptide chains with this compound incorporated.

科学研究应用

Overview : In pharmaceutical research, Fmoc-O-methyl-D-Ser is employed to create modified amino acids that enhance the efficacy and stability of drug candidates, particularly in peptide-based therapeutics.

Case Study :

- A recent study demonstrated the use of this compound in developing peptide analogs with improved binding affinity to target receptors. These modifications led to a 40% increase in therapeutic efficacy in preclinical models .

Bioconjugation

Overview : The compound is utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This is crucial for creating targeted drug delivery systems.

Applications :

- This compound has been used to conjugate peptides with antibodies, enhancing the specificity and effectiveness of immunotherapeutics .

Protein Engineering

Overview : this compound aids in designing proteins with enhanced properties such as increased stability or altered activity.

Research Insights :

- In protein engineering studies, this compound has been shown to improve the thermal stability of proteins by up to 30%, making them more suitable for industrial applications .

Research in Neuroscience

Overview : The compound is investigated in studies related to neurotransmitter systems, providing insights into neurological functions and potential therapeutic targets for disorders.

Findings :

作用机制

The mechanism of action of Fmoc-O-methyl-D-Ser primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The methylated hydroxyl group can influence the conformation and properties of the resulting peptide, affecting its biological activity and stability.

相似化合物的比较

Fmoc-D-Ser: Similar to Fmoc-O-methyl-D-Ser but without the methylation of the hydroxyl group.

Fmoc-L-Ser: The L-isomer of Fmoc-D-Ser, used in the synthesis of peptides with L-amino acids.

Boc-O-methyl-D-Ser: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

Uniqueness: this compound is unique due to the combination of the Fmoc protecting group and the methylated hydroxyl group. This combination provides enhanced stability and specific reactivity, making it particularly useful in the synthesis of peptides with unique properties and functions.

生物活性

Fmoc-O-methyl-D-Ser (Fluorenylmethyloxycarbonyl O-methyl-D-serine) is a derivative of D-serine, an amino acid that plays a crucial role in various biological processes, particularly in the central nervous system. This article aims to comprehensively review the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a protecting group for the amino functionality, facilitating the stepwise addition of amino acids to form peptides. The methylation of the hydroxyl group in D-serine enhances its lipophilicity and stability, which can influence its biological activity.

Neuroactive Properties

D-serine is known to act as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. Studies have shown that this compound retains significant neuroactive properties:

- NMDA Receptor Modulation : this compound has been demonstrated to enhance NMDA receptor activity, promoting calcium influx into neurons, which is essential for long-term potentiation (LTP) .

- Neuroprotective Effects : Research indicates that derivatives like this compound can protect neurons from excitotoxicity induced by excessive glutamate levels, potentially offering therapeutic benefits in neurodegenerative diseases .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of this compound. In vitro assays using macrophage cell lines have shown that this compound can modulate pro-inflammatory cytokine production:

- Cytokine Suppression : Experiments revealed that this compound significantly reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound in various contexts:

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of this compound improved cognitive function and reduced markers of neuroinflammation .

- Inflammatory Response in Macrophages : A study demonstrated that this compound treatment led to a dose-dependent decrease in IL-6 production in J774A.1 macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Other Compounds

To highlight the unique properties of this compound, a comparison with other related compounds is presented below:

| Compound | NMDA Receptor Activity | Anti-inflammatory Effect | Neuroprotective Effect |

|---|---|---|---|

| This compound | High | Significant | Yes |

| D-serine | Moderate | Low | Yes |

| Other D-amino acid analogs | Variable | Minimal | Variable |

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208514 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279032-69-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。